

FG 7142 solubility and preparation for intraperitoneal injection

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Compound of Interest

Compound Name: FG 7142

Cat. No.: B1662930

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Application Notes and Protocols for FG 7142 For Researchers, Scientists, and Drug Development Professionals

Introduction

FG 7142, a β -carboline derivative, is a potent and selective partial inverse agonist for the benzodiazepine allosteric site on the γ -aminobutyric acid type A (GABAA) receptor.[1][2] Its anxiogenic (anxiety-producing) and pro-convulsant effects make it a valuable pharmacological tool in neuroscience research to study anxiety disorders, stress, and the underlying mechanisms of GABAergic neurotransmission.[3][4] Proper preparation of **FG 7142** for in vivo studies, particularly for intraperitoneal (IP) injections, is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes on the solubility of **FG 7142** and protocols for its preparation for IP injection.

Data Presentation: Solubility of FG 7142

The solubility of **FG 7142** in various solvents is a key factor in the preparation of solutions for both in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	22.52	100	
1 eq. HCl	16.89	75	
10% DMSO / 90% (20% SBE- β -CD in saline)	≥ 2.5	≥ 11.10	Clear solution
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline	≥ 2.5	≥ 11.10	Clear solution
10% DMSO / 90% corn oil	≥ 2.5	≥ 11.10	Clear solution
Saline/40% 2-hydroxypropyl- β -cyclodextrin	Not specified	Not specified	Used for IP injections in mice. [5]

SBE- β -CD: Sulfobutylether- β -cyclodextrin; PEG300: Polyethylene glycol 300.

Experimental Protocols

Protocol 1: Preparation of FG 7142 Solution using a Cyclodextrin-Based Vehicle for Intraperitoneal Injection

This protocol is recommended for achieving a clear, injectable solution suitable for IP administration in animal models. Cyclodextrins are used to enhance the solubility of hydrophobic compounds in aqueous solutions.

Materials:

- **FG 7142** powder
- 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD)

- Sterile saline (0.9% NaCl)
- Sterile water for injection
- Vortex mixer
- Magnetic stirrer and stir bar (optional)
- Sterile vials
- Sterile filters (0.22 μm)

Procedure:

- Prepare the Cyclodextrin Solution:
 - To prepare a 40% (w/v) HP- β -CD solution, weigh the required amount of HP- β -CD and dissolve it in sterile saline. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP- β -CD in a final volume of 10 mL of sterile saline.
 - Warm the saline slightly (to no more than 40°C) to aid in the dissolution of the cyclodextrin.
 - Stir or vortex until the cyclodextrin is completely dissolved and the solution is clear.
 - Allow the solution to cool to room temperature.
- Weigh **FG 7142**:
 - Accurately weigh the required amount of **FG 7142** powder based on the desired final concentration and injection volume. For example, for a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the required concentration is 1 mg/mL.
- Dissolve **FG 7142**:
 - Add the weighed **FG 7142** powder to the prepared cyclodextrin solution.
 - Vortex the mixture vigorously for several minutes.

- If necessary, use a magnetic stirrer for 15-30 minutes to ensure complete dissolution. The solution should be clear and free of visible particles.
- Sterilization:
 - Sterilize the final **FG 7142** solution by passing it through a 0.22 µm sterile filter into a sterile vial.
- Storage:
 - Store the prepared solution at 4°C for short-term use (a few days). For longer-term storage, consult stability data, though freshly prepared solutions are recommended.

Protocol 2: Preparation of FG 7142 Solution using a Co-Solvent System for Intraperitoneal Injection

This protocol utilizes a mixture of solvents to dissolve **FG 7142** for IP administration. This method is suitable when cyclodextrins are not available or if an alternative vehicle is preferred.

Materials:

- **FG 7142** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile vials
- Vortex mixer

Procedure:

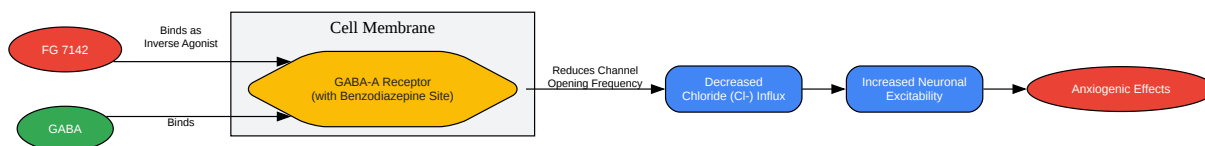
- Prepare the Vehicle Mixture:

- Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.
- Vortex the mixture thoroughly until it is homogeneous.
- Weigh **FG 7142**:
 - Accurately weigh the required amount of **FG 7142** powder for your desired final concentration.
- Dissolve **FG 7142**:
 - First, dissolve the **FG 7142** powder in the DMSO portion of the vehicle. Use of an ultrasonic bath may be necessary to fully dissolve the compound in DMSO.[\[6\]](#)
 - Gradually add the PEG300, Tween-80, and saline mixture to the DMSO/**FG 7142** solution while continuously vortexing.
 - Ensure the final solution is clear and free of any precipitate.
- Storage:
 - This solution should be prepared fresh before each experiment. If short-term storage is necessary, keep it at 4°C and protected from light. Visually inspect for any precipitation before use.

Mandatory Visualizations

Signaling Pathway of **FG 7142** at the GABAA Receptor

FG 7142 acts as a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor. Unlike agonists which enhance the effect of GABA, inverse agonists decrease the receptor's activity in response to GABA. This leads to a reduction in chloride ion influx, resulting in neuronal hyperexcitability, which is believed to underlie its anxiogenic effects. The binding of **FG 7142** can also influence downstream signaling cascades.

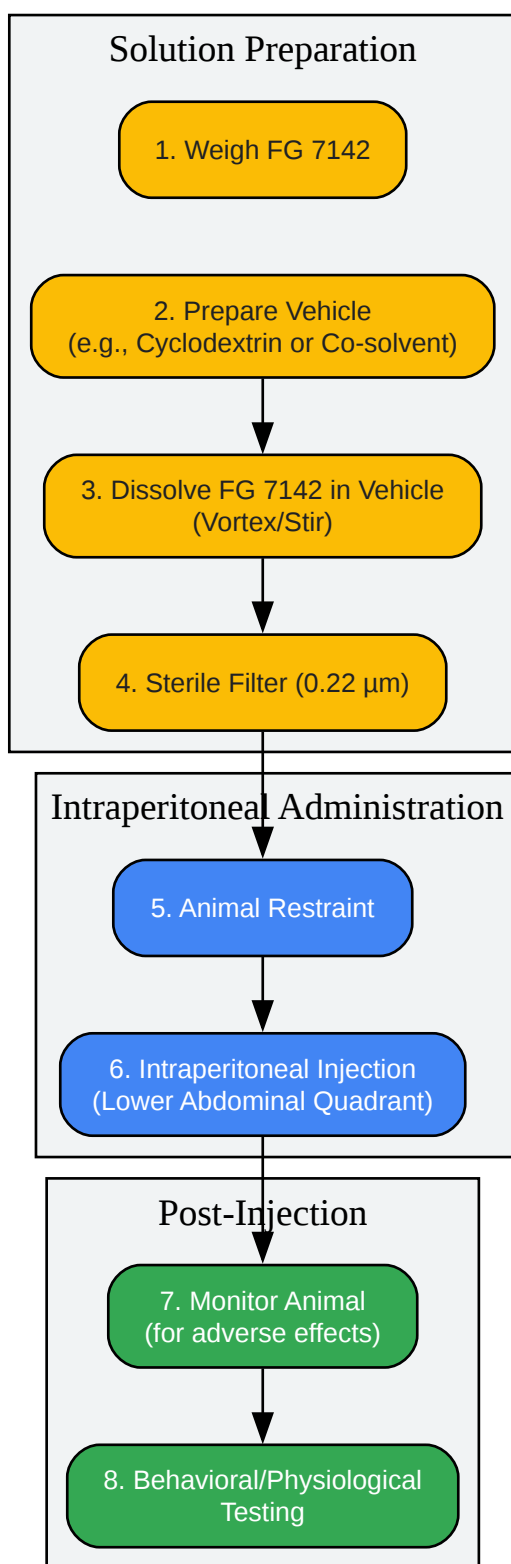


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Caption: Signaling pathway of **FG 7142** at the GABA-A receptor.

Experimental Workflow for Preparation and Intraperitoneal Injection of **FG 7142**

The following diagram outlines the key steps for the successful preparation and administration of **FG 7142** for in vivo studies.



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Caption: Workflow for **FG 7142** preparation and IP injection.

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References

- 1. Pharmacology of the β -Carboline FG-7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the beta-carboline FG-7,142, a partial inverse agonist at the benzodiazepine allosteric site of the GABA A receptor: neurochemical, neurophysiological, and behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FG 7142 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. FG 7142 | Benzodiazepine Inverse Agonists: R&D Systems [rndsystems.com]
- 5. An anxiogenic drug, FG 7142, induced an increase in mRNA of Btg2 and Adamts1 in the hippocampus of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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